2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride

Description

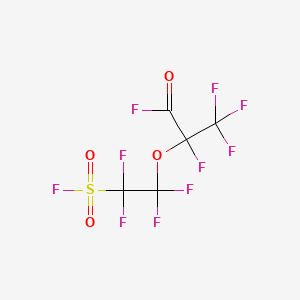

Chemical Structure and Properties 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride (CAS: 4089-58-1) is a highly fluorinated acyl fluoride with the molecular formula C₈F₁₆O₅S and a molecular weight of 512.12 g/mol . Its structure features a propionyl fluoride backbone substituted with a fluorosulphonyl-containing ethoxy group, conferring strong electron-withdrawing properties and hydrolytic instability. The compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their persistence and industrial utility in surfactants, polymers, and specialty chemicals .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O4S/c6-1(16)2(7,3(8,9)10)19-4(11,12)5(13,14)20(15,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSFRPBSYTEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880202 | |

| Record name | Perfluoro-2-(2-(fluorosulfonyl)ethoxy)propionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-57-0 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-(2-(fluorosulfonyl)ethoxy)propionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Material Science Applications

Fluoropolymer Production:

This compound serves as a precursor in the synthesis of fluorinated polymers. Fluoropolymers are known for their chemical resistance and thermal stability. The incorporation of this compound can enhance the properties of the resulting materials, making them suitable for applications in harsh environments.

Table 1: Properties of Fluoropolymers Derived from Tetrafluoro Compounds

| Property | Value |

|---|---|

| Chemical Resistance | Excellent |

| Thermal Stability | High |

| Electrical Insulation | Superior |

| Surface Energy | Low (non-stick properties) |

Electrochemical Applications

Electrolytes for Lithium-Ion Batteries:

Recent studies have highlighted the use of highly fluorinated compounds like 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride in the development of non-flammable electrolytes for lithium-ion batteries. The compound's ability to form stable electrolyte systems enhances ionic conductivity and safety profiles of battery systems.

Case Study:

Research indicates that diluents with high degrees of fluorination can lead to improved miscibility and stability in concentrated electrolyte solutions. This is crucial for developing safer and more efficient battery technologies .

Pharmaceutical Applications

Drug Delivery Systems:

The unique properties of this compound allow it to be utilized in drug delivery systems where controlled release is essential. Its fluorinated structure can improve solubility and bioavailability of pharmaceutical agents.

Research Insight:

Studies have shown that fluorinated compounds can significantly alter the pharmacokinetics of drugs, potentially leading to more effective therapeutic outcomes .

Environmental Applications

Fluorinated Surfactants:

The compound can be employed in the formulation of environmentally friendly surfactants. These surfactants are effective in reducing surface tension and enhancing wetting properties while being less harmful to aquatic ecosystems compared to traditional surfactants.

Table 2: Comparison of Fluorinated vs. Non-Fluorinated Surfactants

| Feature | Fluorinated Surfactants | Non-Fluorinated Surfactants |

|---|---|---|

| Surface Tension Reduction | Very High | Moderate |

| Environmental Impact | Lower | Higher |

| Stability in Harsh Conditions | Excellent | Variable |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Hydrolytic Behavior : The target compound’s fluorosulphonyl group (−SO₂F) is highly reactive, undergoing hydrolysis to yield sulfonic acids, a trait exploited in ion exchange membranes . In contrast, HFPO-DAF hydrolyzes to HFPO-DA (a GenX chemical), which is environmentally persistent and linked to toxicity concerns .

- 308.05 g/mol for 2062-98-8) suggests greater thermal stability compared to simpler acyl fluorides .

Regulatory and Environmental Profiles

- HFPO-DAF : Classified as an emerging contaminant due to its conversion to HFPO-DA, which has a U.S. EPA chronic toxicity threshold of 3 × 10⁻⁶ mg/kg-day .

- Legacy Compounds : Longer-chain analogs (e.g., PFOA/PFOS) are phased out under international treaties (Stockholm Convention), driving adoption of alternatives like the target compound .

Preparation Methods

Fluorination and Sulfonylation Approach

One common approach involves starting from suitable fluorinated precursors such as tetrafluoroethylene derivatives or chlorinated fluoropropanes, followed by:

Step 1: Chlorination of precursors

For example, monochloropropylene is chlorinated in dichloromethane solvent at 0–60 °C for several hours to yield pentachloropropane intermediates. This step is critical for introducing reactive sites for subsequent fluorination.Step 2: Fluorination using anhydrous hydrogen fluoride (HF) and catalysts

The pentachloropropane intermediate is reacted with anhydrous HF in the presence of catalysts such as antimony pentachloride (SbCl5) at elevated temperatures (around 80 °C) and pressures (~1.0 MPa). This converts chlorinated sites to fluorinated ones, yielding fluorinated intermediates.Step 3: Sulfonyl fluoride group introduction

The fluorosulfonyl (-SO2F) group is introduced typically through fluorosulfonylation reactions, which may involve reagents like sulfuryl fluoride (SO2F2) or fluorosulfonyl chloride derivatives reacting with fluorinated alcohol or ether intermediates. This step often requires dry, inert atmosphere conditions to avoid hydrolysis.Step 4: Formation of acyl fluoride

The acyl fluoride functional group is formed via conversion of carboxylic acid or ester precursors using reagents such as fluorinating agents (e.g., Deoxo-Fluor, DAST) or by direct fluorination of acyl chlorides.

Ether Linkage Formation

The tetrafluoroalkyl ether bond is constructed by coupling fluorinated alcohols or alkoxides with fluorinated acyl fluorides or similar electrophiles. This step is sensitive and typically conducted under anhydrous conditions with controlled temperature to maintain the integrity of the fluorosulfonyl group.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Monochloropropylene, Cl2, CH2Cl2, 0–60 °C | 1,1,1,2,2-Pentachloropropane | Controlled chlorination for precursor |

| 2 | Fluorination | Anhydrous HF, SbCl5 catalyst, 80 °C, 1 MPa | Fluorinated chloropropane derivatives | High pressure and temperature required |

| 3 | Fluorosulfonylation | SO2F2 or fluorosulfonyl chloride, inert atmosphere | Fluorosulphonyl-substituted fluorinated ether | Sensitive to moisture |

| 4 | Acyl fluoride formation | Fluorinating agents (DAST, Deoxo-Fluor) | 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride | Final target compound |

Research Findings and Optimization Notes

- Catalyst selection: Antimony pentachloride (SbCl5) is effective for fluorination of chlorinated intermediates, balancing reactivity and selectivity.

- Reaction conditions: Maintaining low temperatures during chlorination avoids side reactions; fluorination requires elevated temperatures and pressures for complete conversion.

- Moisture sensitivity: The fluorosulfonyl group is highly reactive with water; strict anhydrous conditions are essential during sulfonylation and final purification steps.

- Purity: Typical purity achieved is around 95%, with further purification via distillation or recrystallization as needed for research applications.

- Yield considerations: Multi-step synthesis and sensitive intermediates lead to moderate overall yields; optimization focuses on minimizing hydrolysis and side reactions.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting perfluoroether sulfonic acids (PFESAs) like this compound in environmental matrices. Key steps include:

- Sample Preparation: Solid-phase extraction (SPE) using WAX cartridges to isolate PFESAs from water samples .

- Chromatography: Reverse-phase C18 columns with mobile phases containing ammonium acetate and methanol for optimal separation .

- Mass Spectrometry: Negative electrospray ionization (ESI-) with multiple reaction monitoring (MRM) for quantification. For example, transitions such as m/z 468.9 → 418.9 (quantifier) and 468.9 → 368.9 (qualifier) are used .

- Validation: Limit of detection (LOD) typically ranges from 0.01–0.1 ng/L in surface water .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Due to its reactive fluorosulphonyl group and potential toxicity:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .

- Waste Management: Collect waste in fluoropolymer containers and treat via high-temperature incineration (>1,100°C) to prevent release of perfluorinated byproducts .

- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the fluorosulphonyl group in fluorination reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to model reaction pathways:

- Reactivity Analysis: The fluorosulphonyl (-SO₂F) group exhibits high electrophilicity, with a calculated LUMO energy of -1.89 eV, favoring nucleophilic attack by fluoride ions .

- Transition-State Modeling: For SN2 reactions, activation energy barriers (~25 kcal/mol) suggest moderate reactivity under mild conditions (e.g., 40–60°C) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy by 10–15% compared to non-polar solvents .

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Challenges:

- Byproduct Formation: Competing hydrolysis of the fluorosulphonyl group in humid conditions generates sulfonic acid derivatives .

- Low Yield: Steric hindrance from the tetrafluoroethoxy branch reduces nucleophilic substitution efficiency .

Optimization Strategies:

- Anhydrous Conditions: Use molecular sieves or inert gas (N₂/Ar) purging to minimize hydrolysis .

- Catalysts: Silver(I) fluoride (AgF) enhances fluorination efficiency by 30–40% via intermediate stabilization .

- Temperature Control: Reactions conducted at -20°C to 0°C suppress side reactions (e.g., oligomerization) .

Q. How does this compound’s environmental persistence compare to other perfluorinated substances?

Methodological Answer:

- Persistence Metrics: Estimated half-life in water exceeds 5 years due to strong C-F bonds and resistance to hydrolysis/UV degradation .

- Bioaccumulation: Log Kow values (~4.2) suggest moderate bioaccumulation potential, lower than PFOS (Log Kow = 6.8) but higher than short-chain PFAS .

- Regulatory Status: Classified as a Substance of Very High Concern (SVHC) under EU REACH due to persistent, mobile, and toxic (PMT) properties .

Contradictions in Evidence

- Analytical Recovery Rates: reports 85–110% recovery for PFESAs in water, while older studies (e.g., ) note lower recovery (70–85%) in plasma, highlighting matrix-specific challenges .

- Synthesis Conditions: recommends AgF catalysis, whereas emphasizes solvent selection, suggesting regional methodological preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.